molecular formula C11H12F3N B12093062 (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12093062
M. Wt: 215.21 g/mol
InChI Key: DRQIUNNVQDIWJF-JTQLQIEISA-N
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Description

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and (S)-proline.

    Formation of Intermediate: The initial step involves the condensation of 2-(Trifluoromethyl)benzaldehyde with (S)-proline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and efficient purification methods to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its chiral nature and unique functional groups.

    Materials Science: Its structural properties make it a candidate for developing new materials with specific characteristics.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound, differing in its chiral configuration.

    2-(Trifluoromethyl)phenylpyrrolidine: A non-chiral version without the specific (S) configuration.

    2-(2-(Trifluoromethyl)phenyl)pyrrolidine derivatives: Compounds with additional substituents on the pyrrolidine or phenyl ring.

Uniqueness

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other derivatives. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C11H12F3NC_{11}H_{12}F_3N with a molecular weight of approximately 215.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and modulates its interaction with biological targets, making it a candidate for various pharmacological applications.

Research indicates that this compound interacts with specific enzymes and receptors, potentially functioning as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group's electronic properties contribute to increased binding affinity and specificity towards these biological targets.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have shown promise in models of seizures, suggesting a potential application in treating epilepsy . The mechanism often involves modulation of neurotransmitter systems, which is critical for seizure control.

Analgesic Properties

In addition to anticonvulsant activity, there is evidence suggesting that this compound may possess analgesic properties. Research has indicated that similar compounds can effectively reduce pain in various animal models, highlighting their potential for developing new analgesics .

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinities of this compound to various proteins and enzymes. These investigations are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Study Methodology Findings
Study 1Surface Plasmon ResonanceIdentified strong binding affinity to cytochrome P450 enzymes.
Study 2Isothermal Titration CalorimetryDemonstrated enhanced stability and lipophilicity due to trifluoromethyl group.

In Vitro Studies

Preliminary in vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicate no significant hepatotoxicity or neurocytotoxicity at concentrations up to 100 μM, supporting its safety profile for further development as a pharmaceutical agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Molecular Formula Unique Features
(S)-2-(3-(Trifluoromethyl)phenyl)pyrrolidineC11H12F3NDifferent position of trifluoromethyl group
2-(4-Trifluoromethylphenyl)pyrrolidineC11H12F3NSimilar structure but different substitution pattern
N-PhenylpyrrolidineC11H14NLacks trifluoromethyl group, affecting lipophilicity

The presence of the trifluoromethyl group in these compounds significantly influences their biological activity and pharmacological profiles.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2/t10-/m0/s1

InChI Key

DRQIUNNVQDIWJF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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